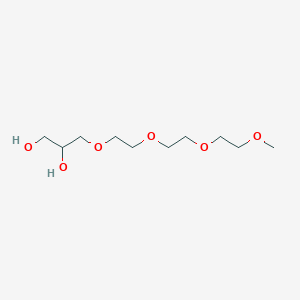![molecular formula C8H4N2S B8572906 4-Ethynylbenzo[c][1,2,5]thiadiazole](/img/structure/B8572906.png)
4-Ethynylbenzo[c][1,2,5]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Ethynylbenzo[c][1,2,5]thiadiazole is a derivative of 2,1,3-benzothiadiazole, a compound known for its strong electron-withdrawing properties. This compound is of significant interest in the field of organic electronics due to its ability to enhance the electronic properties of materials it is incorporated into. It is commonly used in the development of photoluminescent compounds, organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors .
準備方法
Synthetic Routes and Reaction Conditions
4-Ethynylbenzo[c][1,2,5]thiadiazole can be synthesized through the Sonogashira cross-coupling reaction. This involves the reaction between 4-bromo-2,1,3-benzothiadiazole and ethynyl derivatives under palladium-catalyzed conditions. The reaction typically requires a copper co-catalyst and is carried out in the presence of a base such as triethylamine .
Industrial Production Methods
While specific industrial production methods for 4-ethynyl-2,1,3-benzothiadiazole are not extensively documented, the general approach involves scaling up the Sonogashira cross-coupling reaction. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography.
化学反応の分析
Types of Reactions
4-Ethynylbenzo[c][1,2,5]thiadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: It can be involved in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted derivatives, while oxidation can lead to the formation of carbonyl-containing compounds.
科学的研究の応用
4-Ethynylbenzo[c][1,2,5]thiadiazole has a wide range of applications in scientific research:
Organic Electronics: It is used in the development of OLEDs, organic solar cells, and organic field-effect transistors due to its strong electron-withdrawing properties.
Photoluminescent Compounds: The compound is utilized in the synthesis of photoluminescent materials, which are important for various display technologies.
Biological Imaging: Derivatives of 2,1,3-benzothiadiazole have been explored as fluorescent probes for imaging applications in biological systems.
作用機序
The mechanism by which 4-ethynyl-2,1,3-benzothiadiazole exerts its effects is primarily through its strong electron-withdrawing ability. This property allows it to stabilize negative charges and enhance the electronic properties of materials it is incorporated into. The compound can participate in intramolecular charge transfer processes, which are crucial for its function in electronic devices .
類似化合物との比較
Similar Compounds
2,1,3-Benzothiadiazole: The parent compound, known for its electron-withdrawing properties.
4-Bromo-2,1,3-benzothiadiazole: A precursor in the synthesis of 4-ethynyl-2,1,3-benzothiadiazole.
Phenylethynyl-2,1,3-benzothiadiazole Derivatives: Compounds with similar structures but different substituents, affecting their electronic properties.
Uniqueness
4-Ethynylbenzo[c][1,2,5]thiadiazole is unique due to the presence of the ethynyl group, which provides additional sites for chemical modification and enhances its ability to participate in various chemical reactions. This makes it a versatile building block for the synthesis of more complex organic materials.
特性
分子式 |
C8H4N2S |
|---|---|
分子量 |
160.20 g/mol |
IUPAC名 |
4-ethynyl-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C8H4N2S/c1-2-6-4-3-5-7-8(6)10-11-9-7/h1,3-5H |
InChIキー |
RECNVYYEGBVTCZ-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC=CC2=NSN=C21 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3-bromo-4-fluorophenyl)methyl]oxan-4-amine](/img/structure/B8572826.png)
![[2-(4-Methylphenyl)-1H-imidazole-4,5-diyl]dimethanol](/img/structure/B8572833.png)











